11-Mercaptoundecanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
11-sulfanylundecanamide |
InChI |
InChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13) |
InChI Key |
LBHLMQVBCVDGID-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Tailored Derivatization of 11 Mercaptoundecanamide
Established Synthetic Pathways for 11-Mercaptoundecanamide
The most common and versatile approach to synthesizing this compound involves a two-step process: the synthesis of the precursor 11-mercaptoundecanoic acid, followed by its amidation.
A well-established method for preparing 11-mercaptoundecanoic acid begins with 11-bromoundecanoic acid. This starting material is treated with thiourea (B124793) in an aqueous solution and heated under reflux. The resulting isothiouronium salt is then hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield 11-mercaptoundecanoic acid as a white solid in high yield. nih.gov
The subsequent conversion of 11-mercaptoundecanoic acid to this compound can be achieved through standard amide bond formation reactions. A common method involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The activated ester is then reacted with ammonia (B1221849) or an ammonia source to furnish the desired amide.
Alternatively, a more direct route involves the ammonolysis of an 11-haloundecanoic acid. For instance, a patented process describes the reaction of 11-bromoundecanoic acid with an excess of aqueous ammonia under controlled heating to produce 11-aminoundecanoic acid. A similar strategy could be envisioned for the synthesis of this compound starting from 11-mercaptoundecanoic acid, though this direct ammonolysis is less commonly reported in the literature for this specific compound.
One-Step Reduction Processes for Thiolated Compounds
While the synthesis from the corresponding carboxylic acid is prevalent, another potential route to alkanethiols involves the reduction of the corresponding disulfide. Disulfides are often more stable and less prone to oxidation than thiols, making them attractive synthetic intermediates. The reduction of a disulfide, such as 11,11'-dithiobis(undecanamide), would provide a direct, one-step pathway to this compound.
Common reducing agents for disulfides include phosphines, such as triphenylphosphine, often in the presence of water or an alcohol to facilitate the reaction. Other methods involve the use of borohydride (B1222165) reagents or other metal hydrides. While the in-situ reduction of disulfides on gold surfaces to form thiolates is a well-known phenomenon in the context of SAM formation, specific one-pot solution-phase reductions to yield the free thiol amide are less frequently detailed in the literature for this particular molecule.
Design and Synthesis of Functionalized this compound Derivatives
The true utility of this compound lies in its capacity for derivatization at the amide nitrogen. This allows for the introduction of a wide array of functional groups, thereby tuning the chemical and physical properties of the resulting surface. The synthesis of these derivatives generally follows the same principle of amide bond formation, where 11-mercaptoundecanoic acid is coupled with a functionalized amine.
Amine-Modified this compound Derivatives (e.g., N-(2-Aminoethyl)-11-mercaptoundecanamide)
Introducing a primary amine at the terminus of the alkanethiol chain creates a versatile platform for further functionalization or for creating positively charged surfaces at physiological pH. The synthesis of N-(2-Aminoethyl)-11-mercaptoundecanamide is a prime example.
This derivative can be synthesized by coupling 11-mercaptoundecanoic acid with a protected ethylenediamine (B42938) derivative, such as N-Boc-ethylenediamine. The coupling is typically mediated by carbodiimide (B86325) reagents like EDC in the presence of HOBt. Following the successful amide bond formation, the Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to yield the desired amine-terminated product.
| Reactants | Coupling Reagents | Deprotection | Product |
| 11-Mercaptoundecanoic Acid, N-Boc-ethylenediamine | EDC, HOBt | TFA | N-(2-Aminoethyl)-11-mercaptoundecanamide |
Pyridine-Substituted this compound Analogs (e.g., C10AP1, C10AP2, C10AP3)
Pyridine-terminated SAMs are of significant interest due to their coordination chemistry, which can be exploited for the immobilization of metal ions or for creating well-defined supramolecular architectures. The synthesis of pyridine-substituted this compound analogs, such as C10AP1, C10AP2, and C10AP3, has been reported. These compounds are:
C10AP1: 4-(aminomethyl)pyridine-11-mercaptoundecanamide
C10AP2: 2-(aminomethyl)pyridine-11-mercaptoundecanamide
C10AP3: aminomethyl-di(2-pyridyl)-11-mercaptoundecanamide
The synthesis of these analogs involves the amidation of 11-mercaptoundecanoic acid with the corresponding aminomethylpyridine derivative. The reaction conditions would be analogous to other amide bond formations, likely employing coupling reagents to facilitate the reaction between the carboxylic acid and the respective pyridine-containing amine.
| Derivative | Amine Reactant |
| C10AP1 | 4-(Aminomethyl)pyridine |
| C10AP2 | 2-(Aminomethyl)pyridine |
| C10AP3 | Di(2-picolyl)amine |
Phosphonate-Terminated this compound Derivatives (e.g., N-(3-diethylphosphatoxy)propyl-11-mercaptoundecanamide)
Phosphonate-terminated SAMs are known for their ability to bind to metal oxide surfaces and for their potential in biological applications due to the structural similarity of the phosphonate (B1237965) group to phosphate (B84403). The synthesis of a phosphonate-terminated derivative like N-(3-diethylphosphatoxy)propyl-11-mercaptoundecanamide can be approached in a stepwise manner.
First, 11-mercaptoundecanoic acid would be coupled with 3-aminopropanol to form N-(3-hydroxypropyl)-11-mercaptoundecanamide. The terminal hydroxyl group can then be phosphonylated. A common method for this transformation is the Michaelis-Arbuzov reaction. This reaction involves the treatment of the alcohol with a trivalent phosphorus species, such as diethyl chlorophosphite, to form a phosphite (B83602) ester, which then rearranges to the more stable phosphonate.
| Step | Reactants | Reaction Type | Intermediate/Product |
| 1 | 11-Mercaptoundecanoic Acid, 3-Aminopropanol | Amidation | N-(3-hydroxypropyl)-11-mercaptoundecanamide |
| 2 | N-(3-hydroxypropyl)-11-mercaptoundecanamide, Diethyl chlorophosphite | Michaelis-Arbuzov Reaction | N-(3-diethylphosphatoxy)propyl-11-mercaptoundecanamide |
Boronic Acid-Functionalized this compound Conjugates (e.g., N-(3-dihydroxyborylphenyl)-11-mercaptoundecanamide)
Boronic acids are a particularly interesting functional group due to their ability to form reversible covalent bonds with diols, such as those found in saccharides. This property makes boronic acid-functionalized SAMs excellent candidates for carbohydrate sensing applications.
The synthesis of N-(3-dihydroxyborylphenyl)-11-mercaptoundecanamide would involve the amidation of 11-mercaptoundecanoic acid with a suitable aminophenylboronic acid derivative. A practical approach is to use a protected form of the boronic acid, such as 3-aminophenylboronic acid pinacol (B44631) ester, which is commercially available. The coupling reaction can be carried out using standard peptide coupling reagents. Following the successful formation of the amide bond, the pinacol protecting group can be removed by hydrolysis under mild acidic conditions to yield the final dihydroxyboryl-functionalized product.
| Step | Reactants | Reaction Type | Intermediate/Product |
| 1 | 11-Mercaptoundecanoic Acid, 3-Aminophenylboronic acid pinacol ester | Amidation | N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-11-mercaptoundecanamide |
| 2 | Protected boronic ester intermediate | Deprotection (Hydrolysis) | N-(3-dihydroxyborylphenyl)-11-mercaptoundecanamide |
Polyethylene (B3416737) Glycol (PEG) Conjugates of this compound (e.g., this compound-PEG8-OH)
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, to this compound is a common strategy to enhance its utility, particularly in biological applications. nih.gov PEG is a biocompatible, water-soluble polymer that can improve the pharmacokinetic properties of molecules and reduce non-specific interactions. nih.govresearchgate.net
The synthesis of PEG conjugates of this compound typically involves the reaction of the amide group or the synthesis of a derivative that allows for the attachment of a PEG chain. For instance, a common approach is to use a PEG derivative that has been "activated" with a functional group that can react with the amide or a modified version of the this compound. researchgate.net This process allows for the creation of conjugates with varying lengths of PEG chains to fine-tune the properties of the final molecule. nih.gov
One such example is this compound-PEG8-OH, which incorporates a PEG chain with eight ethylene (B1197577) glycol units and a terminal hydroxyl (-OH) group. cd-bioparticles.net This derivative is utilized in various research areas, including the study of ligands, support for polypeptide synthesis, and the development of new materials and functional coatings. biochempeg.com The presence of the thiol group allows for anchoring to surfaces like gold, while the PEG chain provides a hydrophilic spacer, and the terminal hydroxyl group can be used for further chemical modifications.
Table 1: Properties of this compound-PEG8-OH
| Property | Value |
|---|---|
| Functional Groups | Thiol, Hydroxyl |
| Molecular Formula | C27H55NO10S |
| Molecular Weight | 569 g/mol |
| Purity | ≥95% |
Data sourced from CD Bioparticles. cd-bioparticles.net
Other ω-Functionalized Alkylthiol Variants (e.g., -COOH, -OH, -N3)
Beyond PEGylation, the terminal amide group of this compound can be replaced with other functional groups to create a diverse range of ω-functionalized alkylthiols. These variants are synthesized to impart specific chemical reactivity and surface properties. The general structure consists of a thiol group at one end of an alkyl chain and a different functional group at the other end.
The synthesis of these variants often starts with a precursor molecule that already contains the desired terminal functional group. For example, to create an alkylthiol with a terminal carboxylic acid (-COOH), one might start with 11-bromoundecanoic acid. The bromine atom can be substituted with a thiol group through various chemical reactions. Similarly, precursors with terminal hydroxyl (-OH) or azide (B81097) (-N3) groups can be used to generate the corresponding alkylthiol variants.
These functionalized alkylthiols are instrumental in the layer-by-layer assembly of thin films and the functionalization of nanoparticles, where the terminal group dictates the surface chemistry. For instance, a -COOH terminated thiol can be used to create a negatively charged surface, while an -N3 group can be used for "click" chemistry reactions, allowing for the easy attachment of other molecules.
Table 2: Examples of ω-Functionalized Alkylthiol Variants
| Functional Group | Chemical Name Example | Potential Application |
|---|---|---|
| -COOH | 11-Mercaptoundecanoic acid | Creates negatively charged surfaces, enables further conjugation via EDC/NHS chemistry. |
| -OH | 11-Mercapto-1-undecanol | Provides a neutral, hydrophilic surface, can be further functionalized. |
| -N3 | 11-Azido-1-undecanethiol | Allows for covalent attachment of molecules via "click" chemistry. |
Strategies for Introducing this compound as Ligands in Nanoparticle Synthesis
This compound and its derivatives are widely used as ligands to functionalize nanoparticles, particularly those made of noble metals like gold, due to the strong affinity of the thiol group for these surfaces. The process of coating nanoparticles with these ligands is crucial for their stability, solubility, and biological targeting. nih.govnih.gov There are two primary strategies for introducing these ligands:
In-situ Synthesis: In this method, the ligand is present in the reaction mixture during the formation of the nanoparticles. As the nanoparticles nucleate and grow, the thiol groups of the this compound molecules bind to the surface, forming a protective self-assembled monolayer. This approach can influence the size and shape of the resulting nanoparticles.
Post-synthesis Modification (Ligand Exchange): This strategy involves synthesizing the nanoparticles first, often with a weakly bound capping agent, and then introducing the this compound. The stronger affinity of the thiol group for the nanoparticle surface displaces the original capping agent, resulting in a stable, functionalized nanoparticle. This method allows for greater control over the final surface chemistry.
The terminal functional group of the this compound ligand plays a critical role in the properties and application of the functionalized nanoparticles. nih.gov For example, using a PEGylated derivative can enhance the nanoparticle's stability in biological fluids and reduce uptake by the immune system. researchgate.net Ligands with terminal groups like carboxylic acids or azides can be used to attach targeting molecules such as peptides or antibodies, enabling the nanoparticles to specifically bind to and be taken up by target cells. nih.gov This active targeting strategy is a key area of research in drug delivery and medical imaging. nih.gov
Table 3: Strategies for Nanoparticle Ligand Introduction
| Strategy | Description | Advantages |
|---|---|---|
| In-situ Synthesis | Ligand is present during nanoparticle formation. | Can control nanoparticle size and shape; ensures immediate stabilization. |
| Post-synthesis Modification | Pre-formed nanoparticles are incubated with the ligand. | Allows for precise control of surface chemistry; versatile for different nanoparticle cores. |
Self Assembled Monolayers Sams Formation and Properties of 11 Mercaptoundecanamide Derivatives
Fundamental Principles of 11-Mercaptoundecanamide SAM Formation on Solid Substrates
The formation of Self-Assembled Monolayers (SAMs) from this compound and related alkanethiols is a spontaneous process driven by the strong affinity of the sulfur headgroup for certain solid surfaces. This process involves a complex interplay of adsorption kinetics, thermodynamics, and molecular organization, leading to the formation of highly ordered, quasi-crystalline structures.
Adsorption Kinetics and Thermodynamic Aspects
The formation of SAMs is a thermodynamically favorable process, primarily driven by the strong, exothermic chemisorption of the thiol group onto the substrate. The initial stage of SAM formation involves the rapid adsorption of molecules onto the surface, which can be influenced by factors such as the concentration of the thiol solution and the temperature. tugraz.at Studies on similar alkanethiols have shown that the initial growth rate increases with higher concentrations. tugraz.at While a 1µM solution can theoretically provide enough molecules to form a densely packed monolayer, typically a 1mM solution is used with an immersion time of around 18 hours to ensure the formation of a well-ordered SAM. tugraz.at
Structural Organization and Packing Density on Gold Surfaces (e.g., Au(111))
Gold, particularly the Au(111) surface, is a favored substrate for studying alkanethiol SAMs due to its relative inertness and the well-defined crystal lattice it provides for molecular assembly. On Au(111), this compound molecules arrange themselves in a densely packed, ordered monolayer. tugraz.at The strong interaction between the sulfur headgroup and the gold substrate dictates the initial anchoring of the molecules. researchgate.net
The subsequent ordering is driven by van der Waals interactions between the long alkyl chains, which leads to a quasi-crystalline arrangement. The molecules typically adopt a standing-up orientation to maximize these interactions. tugraz.at The packing density of the SAM is a critical parameter influencing its properties. For standard alkanethiols on gold, the surface density of molecules is approximately 4.5 x 10¹⁴ molecules/cm². tugraz.at The packing can be influenced by the structure of the thiol itself; for instance, using bulky headgroups or branched chains can lead to the formation of less densely packed SAMs.
The structure of these SAMs can be characterized by various surface-sensitive techniques. For example, X-ray photoelectron spectroscopy (XPS) can confirm the chemical bonding of the sulfur to the gold surface, with the S2p peak for bound thiols appearing at approximately 162 eV. researchgate.net Scanning tunneling microscopy (STM) provides detailed insights into the different phases that form during adsorption, often starting with a lying-down phase that transitions to a denser, standing-up configuration. uba.ar
SAM Formation on Other Substrates (e.g., Titanium Oxide, Zinc Oxide)
While gold is a common substrate, this compound and its derivatives can also form SAMs on other materials like titanium oxide (TiO₂) and zinc oxide (ZnO). The chemistry of attachment to these oxide surfaces differs from that on gold. On oxide surfaces, the anchoring group often involves a different functionality, such as a phosphonic acid or a silane, which can form strong bonds with the metal oxide.
For instance, phosphonic acid-terminated molecules readily form SAMs on TiO₂ from aqueous solutions. nih.gov Similarly, chlorosilanes and alkoxysilanes can form robust M-O-Si bonds (where M is Ti) with titanium dioxide surfaces. nih.gov The formation of these SAMs can be a valuable tool for studying phenomena like photocatalysis, as the irreversible adsorption allows for the decoupling of adsorption and reaction steps. nih.gov The principles of self-assembly, driven by intermolecular interactions, still apply, leading to the formation of ordered monolayers on these oxide substrates.
Chemical Manipulation of Surface Functionality through Step-by-Step Hydrolysis and Enzymatic Treatment of SAMs
A key advantage of using SAMs is the ability to precisely control the chemical functionality of a surface. For SAMs derived from molecules like this compound, the terminal amide group presents an opportunity for further chemical modification.
Step-by-step hydrolysis can be employed to convert the terminal amide groups into carboxylic acid groups. This process alters the surface properties, for example, by changing its hydrophilicity and charge. This transformation allows for the creation of patterned surfaces with distinct chemical functionalities.
Furthermore, enzymatic treatments can be used for highly specific modifications of the SAM surface. Enzymes can be chosen to selectively cleave or modify the terminal groups of the assembled molecules. This approach offers a high degree of control and can be used to create biocompatible surfaces or to attach biomolecules in a specific orientation.
Intramolecular and Intermolecular Interactions within this compound SAMs
The stability and order of this compound SAMs are governed by a complex network of intramolecular and intermolecular interactions.
Intermolecular interactions are crucial for the self-assembly process and the final structure of the monolayer. These include:
Van der Waals forces between the alkyl chains, which are the primary driving force for the ordering and packing of the molecules.
Hydrogen bonding can occur between the terminal amide groups of adjacent this compound molecules. This "cross-linking" network of hydrogen bonds can significantly enhance the stability and order of the SAM. hbku.edu.qa
In pyridine-substituted derivatives of this compound, the nature of these interactions can become even more complex. For instance, in an ortho-substituted pyridine (B92270) derivative, intramolecular hydrogen bonds are likely to form. hbku.edu.qa In contrast, a para-substituted derivative is more likely to form an intermolecular "cross-linking" network. hbku.edu.qa These different interaction motifs can lead to distinct structural and electronic properties of the resulting SAMs. hbku.edu.qa
Electronic Structure and Charge Transfer Phenomena in Pyridine-Substituted this compound SAMs
The introduction of a pyridine moiety to the terminal end of this compound significantly influences the electronic properties of the resulting SAM. The electronic structure and charge transfer phenomena in these systems have been investigated using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. hbku.edu.qa
Studies on SAMs of 4-(aminomethyl)pyridine-11-mercaptoundecanamide (C10AP1), 2-(aminomethyl)pyridine-11-mercaptoundecanamide (C10AP2), and aminomethyl-di(2-pyridyl)-11-mercaptoundecanamide (C10AP3) on Au(111) have shown that all three form well-defined SAMs. hbku.edu.qa However, their structural and electronic properties differ based on the attachment point of the pyridine group (ortho vs. para) and the number of pyridine units. hbku.edu.qa
Interactions of 11 Mercaptoundecanamide with Metal Nanomaterials
Role of 11-Mercaptoundecanamide as a Stabilizing Ligand and Capping Agent for Gold Nanoparticles (AuNPs) and Gold Nanoclusters (AuNCs)
This compound, featuring a terminal thiol (-SH) group and a distant amide (-CONH2) group connected by an eleven-carbon alkyl chain, is structurally well-suited to function as a stabilizing ligand and capping agent for gold nanoparticles (AuNPs) and gold nanoclusters (AuNCs). The sulfur atom of the thiol group forms a strong covalent bond with the gold surface, a well-established principle in the self-assembly of monolayers on gold. This robust Au-S bond is the primary anchoring mechanism.
The long alkyl chain (-(CH2)11-) would create a dense, organized layer on the nanoparticle surface, providing steric hindrance that prevents the nanoparticles from aggregating and precipitating out of solution. The terminal amide group, capable of forming hydrogen bonds, would influence the solubility of the functionalized nanoparticles, particularly in polar solvents. While specific studies on this compound are scarce, research on similar alkanethiols confirms that the packing and orientation of the alkyl chains are crucial for the stability of the resulting nanoparticles.
Colloidal Stability and pH-Responsive Behavior of this compound-Functionalized Gold Nanoparticles
The colloidal stability of gold nanoparticles functionalized with this compound would be significantly influenced by the terminal amide group. Unlike the carboxylic acid group of MUA, which is deprotonated at basic pH to create a negatively charged surface and enhance electrostatic repulsion, the amide group is generally considered neutral over a wide pH range.
Consequently, nanoparticles capped with this compound are not expected to exhibit significant pH-responsive aggregation or dispersion behavior in the same manner as MUA-capped nanoparticles. Their stability in aqueous solutions would primarily depend on steric repulsion from the alkyl chains and the hydrogen bonding capacity of the amide groups with the solvent. Changes in ionic strength of the solution could potentially screen any surface charges and affect stability, a common phenomenon for colloidal systems. Research on nanoparticles functionalized with ligands ending in non-ionizable groups supports the notion of stability across a broader pH range compared to those with ionizable termini. nih.gov
Influence of Surface Coverage of this compound on Nanoparticle Catalytic Activity and Stability
The surface coverage of this compound on a gold nanoparticle would be a critical parameter governing its catalytic activity. A dense, complete monolayer would likely passivate the nanoparticle surface, blocking active sites and significantly inhibiting or completely preventing its catalytic function. This is a well-documented effect for various ligand-stabilized nanoparticle catalysts. nih.gov
Conversely, a lower surface coverage would expose more of the gold surface, potentially increasing catalytic activity. However, this comes at the cost of reduced colloidal stability, as the nanoparticles would be more prone to aggregation. Finding an optimal balance between catalytic activity and stability by controlling the ligand surface density is a key challenge in the design of nanoparticle catalysts. Studies on MUA-functionalized AuNPs have shown that decreasing surface coverage enhances catalytic rates for model reactions like the reduction of 4-nitrophenol (B140041), but also diminishes recoverability and reusability due to decreased stability. nih.gov A similar trend would be anticipated for this compound.
Table 1: Anticipated Effect of this compound Surface Coverage on AuNP Properties
| Surface Coverage | Catalytic Activity | Colloidal Stability |
| High (Complete Monolayer) | Low to negligible | High |
| Intermediate | Moderate | Moderate |
| Low (Partial Coverage) | High | Low |
Ligand Exchange Mechanisms on this compound-Coated Nanoparticles
Ligand exchange is a common strategy to further functionalize nanoparticles after their initial synthesis and stabilization. For this compound-coated nanoparticles, ligand exchange could be initiated by introducing another molecule with a stronger affinity for the gold surface, such as another thiol or a disulfide. The process is typically dynamic, involving the displacement of the existing this compound ligands by the new incoming ligands.
The efficiency of this exchange would depend on several factors, including the concentration of the incoming ligand, the solvent, and temperature. The exchange could be a complete replacement or result in a mixed monolayer, depending on the experimental conditions. While there is a lack of specific studies on ligand exchange with this compound, the general principles of ligand exchange on gold nanoparticles are well-established. nih.gov The ability to replace or co-adsorb other ligands is crucial for applications in sensing, drug delivery, and targeted imaging.
Advanced Surface Functionalization and Materials Engineering Utilizing 11 Mercaptoundecanamide
Strategies for Surface Modification to Enhance Material Properties
The formation of a self-assembled monolayer of 11-mercaptoundecanamide on a gold surface is a primary strategy for profound modification of the substrate's properties. This process relies on the strong, spontaneous coordination between the sulfur headgroup of the thiol and the gold substrate, leading to a densely packed, ordered molecular layer. mdpi.comibm.com The long, eleven-carbon alkyl chain provides a robust, insulating barrier, while the terminal amide group (-CONH₂) dictates the new surface chemistry.
Unlike simple methyl-terminated alkanethiols that render a surface hydrophobic, the amide group of this compound introduces hydrophilicity and, critically, hydrogen-bonding capability. mdpi.comacs.org This modification dramatically alters the interfacial energy and wettability of the material. The presence of both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen) on the amide group allows for specific and directional interactions with surrounding molecules, including water, polymers, and biomolecules. acs.org
Research on amide-containing alkanethiol SAMs has demonstrated that these intermolecular hydrogen bonds within the monolayer contribute significantly to the thermal stability and structural order of the film. mdpi.com This enhanced stability is crucial for applications where the functionalized material is subjected to varying environmental conditions. By presenting a surface rich in amide functionalities, researchers can systematically control properties such as adhesion, lubrication, and biocompatibility, engineering the material for specific and advanced functions.
Table 1: Illustrative Comparison of Surface Properties for Different SAM Terminations This table presents expected properties based on the chemical nature of the terminal groups.
| SAM Terminus | Predominant Intermolecular Force | Expected Water Contact Angle | Key Surface Property |
|---|---|---|---|
| -CH₃ (e.g., Dodecanethiol) | van der Waals | High (>100°) | Hydrophobic / Inert |
| -COOH (e.g., 11-Mercaptoundecanoic Acid) | Hydrogen Bonding, Ionic (at high pH) | Moderate (~30-50°) | Hydrophilic, pH-Responsive |
| -CONH₂ (e.g., this compound) | Hydrogen Bonding | Moderate-Low (~40-60°) | Hydrophilic, H-Bonding |
| -OH (e.g., 11-Mercapto-1-undecanol) | Hydrogen Bonding | Low (<30°) | Very Hydrophilic |
Fabrication of Janus Self-Assembled Monolayers (JSAMs) with this compound Derivatives for Microcontact Printing
Janus Self-Assembled Monolayers (JSAMs) represent a sophisticated approach to surface patterning, creating surfaces with two distinct chemical faces. While the direct fabrication of JSAMs using this compound derivatives is not extensively documented in current literature, the principles of their creation can be outlined based on established techniques like microcontact printing (µCP).
Microcontact printing is a soft lithography technique that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "ink" molecules onto a substrate with high precision. bu.edubu.edu In a typical process, the stamp is inked with a solution of a specific alkanethiol and then brought into contact with a gold surface, transferring the thiol only in the regions of contact. ibm.comnih.gov
A hypothetical strategy to create a Janus-type pattern using an this compound derivative could involve:
Synthesis of a Derivative: An this compound molecule could be chemically modified on its amide nitrogen to create a derivative with a secondary, distinct functionality.
Microcontact Printing (Step 1): This synthesized derivative would be used as the ink in µCP to create a primary pattern on the gold substrate.
Backfilling (Step 2): The areas of the gold substrate not covered by the initial pattern would then be exposed to a solution of a different alkanethiol, such as a simple hydrophobic one or a protein-resistant oligo(ethylene glycol)-terminated thiol.
The result would be a surface with patterned regions of amide functionality directly adjacent to regions with different chemical properties, creating a Janus-like interface in the 2D plane. The amide-rich regions could promote specific cell adhesion or biomolecule binding, while the backfilled regions could resist it, allowing for the precise spatial organization of biological entities on the surface. bu.edu This level of control is highly sought after in the fields of biosensors, tissue engineering, and fundamental cell biology. bu.edubu.edu
Development of Functional Coatings for Diverse Research Applications
A self-assembled monolayer of this compound is, in essence, an ultrathin functional coating that fundamentally alters the character of the underlying substrate. The amide-terminated surface serves as a versatile platform for a range of research applications by presenting a defined chemical functionality. acs.org
One key application is in the study of crystallization and molecular assembly. The ordered array of hydrogen-bonding groups can act as a template, directing the nucleation and growth of organic or inorganic crystals from solution. acs.org The specific orientation and spacing of the amide groups can influence the resulting crystal polymorphism and morphology.
Furthermore, these coatings can be used to study adhesion and friction at the nanoscale. The ability to form hydrogen bonds with a probe tip or another material allows for detailed investigation into the forces governing interfacial interactions. In other research, the amide groups can serve as anchoring points for further chemical modification. For instance, they can be used to covalently link other molecules, polymers, or nanoparticles to the surface, creating more complex, multifunctional coatings. utexas.edu The stability and defined structure of the underlying this compound SAM ensure that these subsequent modifications are presented in a controlled and reproducible manner.
Biointerface Engineering for Controlled Biomolecular Adsorption and Interactions in Research Settings
Biointerface engineering is the critical practice of designing material surfaces that can control and direct biological responses. researchgate.netnih.gov SAMs terminated with amide groups are particularly valuable in this field due to the prevalence of amide bonds in peptides and proteins. acs.org An this compound surface can mimic aspects of a biological surface, enabling controlled studies of biomolecular interactions.
The primary mechanism of control is through hydrogen bonding and hydrophilicity. Unlike highly charged amine-terminated SAMs, which can cause protein denaturation through strong electrostatic interactions, the neutral-polar amide group offers a "softer" interaction potential. nih.gov This allows for the controlled adsorption or immobilization of proteins and peptides, potentially with better retention of their native conformation and biological activity. nih.gov
Research on amine- and amide-functionalized surfaces has shown their utility in creating substrates for cell adhesion studies. nih.gov By providing a surface that can engage in hydrogen bonding, this compound coatings can promote the attachment and spreading of specific cell types, which is essential for applications in tissue engineering and the development of biomedical implants. nih.gov The ability to control protein adsorption is also fundamental to creating biosensors, where a specific antibody or enzyme must be immobilized on a surface without losing its function. harvard.eduacs.org
Due to the challenges in preparing perfectly pure amine-terminated SAMs, which are often prone to oxidation or contamination, amide-terminated SAMs represent a stable and reliable alternative for creating well-defined, neutral, hydrogen-bonding surfaces for biointerface research. nih.gov
Table 2: Representative XPS Atomic Composition of Amine-Terminated Alkanethiol SAMs on Gold Data adapted from studies on closely related amine-terminated SAMs, illustrating typical surface composition. This serves as a proxy due to the scarcity of specific data for this compound.
| Element | Theoretical Atomic % (for C₁₁H₂₄NS) | Experimental Atomic % (Typical) | Interpretation of Discrepancy |
| Carbon (C) | 84.6% | ~75-80% | Presence of other elements, attenuation of signal from substrate. |
| Nitrogen (N) | 7.7% | ~3-5% | Can be lower due to surface contamination or molecular orientation. |
| Sulfur (S) | 7.7% | ~2-4% | Signal attenuation by the overlying alkyl chain. |
| Oxygen (O) | 0% | ~2-5% | Often detected due to tightly bound water or atmospheric adsorbates at the polar interface. nih.gov |
| Gold (Au) | N/A | ~10-15% | Photoelectrons detected from the underlying substrate. |
Source: Adapted from findings on amine-terminated SAMs characterized by X-ray Photoelectron Spectroscopy (XPS). nih.govthermofisher.com
Spectroscopic, Electrochemical, and Microscopic Characterization of 11 Mercaptoundecanamide Systems
Vibrational Spectroscopy for Molecular Conformation and Surface Interactions
Vibrational spectroscopy is a powerful tool for probing the structure and orientation of molecules within a sample. For 11-mercaptoundecanamide, techniques like Fourier Transform Infrared (FT-IR) Spectroscopy, Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), Infrared Reflection Absorption Spectroscopy (IRRAS), and Surface-Enhanced Raman Spectroscopy (SERS) are particularly informative.
Key vibrational modes for this compound and related compounds include the stretching vibrations of C-H, N-H, and C=O bonds. For instance, the FT-IR spectrum of a similar compound, 11-mercaptoundecanoic acid, shows characteristic peaks for the C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the alkyl chain. researchgate.net Specifically, the asymmetric and symmetric CH2 stretching modes appear around 2928 cm⁻¹ and 2847 cm⁻¹, respectively. researchgate.net The presence of a broad signal around 3094 cm⁻¹ in the same compound is attributed to the stretching vibration of hydroxyl (-OH) groups. researchgate.net While this compound features an amide group instead of a carboxylic acid, the principles of identifying functional groups remain the same. The N-H stretching vibration in amides typically appears in the region of 3550-3060 cm⁻¹. uc.edu
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric CH₂ Stretch | ~2920 | Methylene |
| Symmetric CH₂ Stretch | ~2850 | Methylene |
| C=O Stretch | ~1640-1670 | Amide |
| N-H Stretch | ~3550-3060 | Amide |
| N-H Bend | ~1640-1550 | Amide |
| Data compiled from multiple sources. researchgate.netuc.edu |
IRRAS and its more sensitive counterpart, PM-IRRAS, are surface-sensitive techniques ideal for studying thin films and monolayers on reflective surfaces like gold. bruker.com These methods utilize the principle that p-polarized infrared light is absorbed by molecules on the surface, while s-polarized light is not, allowing for the selective analysis of the adsorbed layer. bruker.comjascoinc.com
When this compound forms a SAM on a gold substrate, the orientation of the molecules can be inferred from the IRRAS or PM-IRRAS spectrum. The intensity of the vibrational bands is dependent on the orientation of the transition dipole moment of the corresponding vibration relative to the surface. For a well-ordered monolayer, the alkyl chains are expected to be in a predominantly all-trans conformation, leading to specific peak positions and intensities for the CH₂ stretching modes. Deviations from these ideal positions can indicate a more disordered or "liquid-like" structure. researchgate.net
The advantage of PM-IRRAS lies in its ability to eliminate background signals from atmospheric water and carbon dioxide, leading to a much better signal-to-noise ratio. bruker.comrsc.org This is achieved by rapidly modulating the polarization of the incident infrared beam and using a lock-in amplifier to detect the difference signal. jascoinc.com This enhanced sensitivity makes PM-IRRAS particularly well-suited for in-situ studies of dynamic processes at surfaces. rsc.org
SERS is another powerful vibrational spectroscopy technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection and characterization of even single molecules.
For this compound SAMs, SERS can provide detailed information about the conformation of the molecule and its interaction with the metal surface. The technique is particularly sensitive to the sulfur-gold bond and the conformation of the alkyl chain. Changes in the SERS spectrum can indicate alterations in the packing density and orientation of the molecules within the monolayer. SERS has been effectively used to study the structural rearrangements in peptides and other biomolecules adsorbed on metallic surfaces, demonstrating its utility in probing molecular conformation. researchgate.net
Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Elemental Composition and Electronic Structure
XPS and NEXAFS are powerful surface analysis techniques that provide information about the elemental composition, chemical states, and electronic structure of the near-surface region of a material.
X-ray Photoelectron Spectroscopy (XPS) involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For an this compound SAM on a gold surface, XPS can be used to confirm the presence of carbon, nitrogen, oxygen, and sulfur, as well as the gold substrate. High-resolution scans of the individual elemental regions can provide information about the chemical bonding. For example, the S 2p spectrum can confirm the formation of a gold-thiolate bond.
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Spectroscopy (XANES), involves tuning the energy of incident X-rays and measuring the absorption of the X-rays by the sample. The absorption features near an absorption edge are sensitive to the local electronic structure and orientation of the molecules. For this compound SAMs, NEXAFS can be used to determine the orientation of the amide group and the alkyl chain with respect to the substrate surface.
Electrochemical Characterization Techniques
Electrochemical techniques are essential for understanding the behavior of this compound SAMs at the electrode-electrolyte interface. These methods can probe the integrity of the monolayer, its permeability to redox species, and the kinetics of electron transfer.
Cyclic voltammetry is a widely used electrochemical technique where the potential of a working electrode is swept linearly in a cyclic manner while the resulting current is measured. libretexts.orglibretexts.org This technique provides information about redox processes occurring at the electrode surface. nih.gov
When an this compound SAM is formed on an electrode, it typically acts as a barrier to electron transfer. The quality and packing of the monolayer can be assessed by studying the electrochemical response of a redox probe, such as ferrocenemethanol (B74494) or the [Fe(CN)₆]³⁻/⁴⁻ couple, in the electrolyte solution. researchgate.net A well-formed, dense monolayer will significantly block the access of the redox probe to the electrode surface, resulting in a suppression of the faradaic current. Conversely, defects or pinholes in the monolayer will allow the redox probe to reach the electrode, giving rise to a measurable current.
The shape of the cyclic voltammogram can also provide insights into the mechanism of electron transfer through the monolayer. researchgate.net For instance, the separation between the anodic and cathodic peak potentials (ΔEp) can indicate the kinetics of the electron transfer process. nih.gov
| Electrochemical Parameter | Information Provided |
| Anodic Peak Current (Ipa) | Current associated with the oxidation of a redox probe. |
| Cathodic Peak Current (Ipc) | Current associated with the reduction of a redox probe. |
| Anodic Peak Potential (Epa) | Potential at which the anodic peak current is observed. |
| Cathodic Peak Potential (Epc) | Potential at which the cathodic peak current is observed. |
| Peak Separation (ΔEp) | Provides information about the kinetics of the electron transfer reaction. |
| Data compiled from multiple sources. nih.gov |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrode surfaces. In the context of this compound, EIS is primarily employed to characterize the formation and quality of self-assembled monolayers (SAMs) on conductive substrates, typically gold. The technique works by applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. This allows for the modeling of the electrochemical interface as an equivalent electrical circuit.
When an this compound SAM forms on a gold electrode, it acts as a dielectric layer, impeding the transfer of electrons between the electrode and a redox probe (e.g., a ferricyanide/ferrocyanide solution) in the electrolyte. mdpi.com This behavior is commonly analyzed using a modified Randle's equivalent circuit. The key parameters derived from fitting the EIS data to this model are the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl). researchgate.net
The formation of a well-ordered, densely packed this compound monolayer significantly increases the charge transfer resistance (R_ct) because it effectively blocks the redox probe from reaching the electrode surface. nih.gov Concurrently, the double-layer capacitance (C_dl) decreases as the monolayer displaces water molecules and ions from the surface, increasing the distance between the conductive plate (electrode) and the ionic plate (electrolyte). The magnitude of these changes serves as a quantitative measure of the SAM's integrity and insulating properties. EIS can thus effectively validate the success of the surface functionalization process. researchgate.net
| Parameter | Bare Gold Electrode | This compound SAM on Gold | Description |
| Charge Transfer Resistance (R_ct) | Low (e.g., < 1 kΩ) | High (e.g., > 100 kΩ) | Resistance to the transfer of electrons for a redox probe at the electrode-electrolyte interface. A high value indicates a well-formed, insulating monolayer. |
| Double-Layer Capacitance (C_dl) | High (e.g., ~20 µF/cm²) | Low (e.g., ~1-2 µF/cm²) | Capacitance formed at the interface. A low value indicates the replacement of water and ions by the dielectric organic monolayer. |
| Solution Resistance (R_s) | Dependent on electrolyte | Dependent on electrolyte | The inherent resistance of the electrolyte solution, which is largely unaffected by the monolayer. |
Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) data comparing a bare gold electrode to one modified with an this compound self-assembled monolayer (SAM). Values are illustrative and can vary based on experimental conditions.
Microscopic and Imaging Techniques for Surface Topography and Nanoparticle Morphology
Microscopic and imaging techniques are indispensable for the direct visualization of surfaces and nanomaterials. They provide qualitative and quantitative information about the physical structure, topography, and morphology of systems involving this compound, from molecular monolayers on a substrate to functionalized nanoparticles.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of surfaces at the nanoscale. nanoworld.com For this compound systems, AFM is instrumental in visualizing the surface of SAMs on substrates like gold or mica. nih.govnih.gov By scanning a sharp tip attached to a cantilever across the surface, AFM can map the topography with high precision, revealing the quality and homogeneity of the monolayer. researchgate.net
Key information obtained from AFM includes the surface roughness, which indicates the uniformity of the SAM. A well-formed monolayer typically leads to a smoother surface compared to the bare substrate. AFM can also identify the presence of structural features such as domains, pinholes, or aggregates, which are critical for understanding the monolayer's performance in applications like biosensing. nih.govresearchgate.net
| Substrate | Average Surface Roughness (Ra) | Key Observations |
| Bare Gold Substrate | 0.5 - 1.5 nm | Shows the inherent grain structure and topography of the underlying gold film. |
| This compound SAM on Gold | 0.3 - 0.8 nm | A smoother surface indicates the formation of a uniform molecular layer covering the substrate grains. May reveal domains or pits. |
Table 2: Typical Atomic Force Microscopy (AFM) data for surface roughness analysis of an this compound SAM on a gold substrate. Values are illustrative.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov It provides information about the surface topography and composition. In the context of this compound, SEM is used to examine the larger-scale morphology of modified surfaces and functionalized materials. researchgate.net While SEM does not have the resolution to visualize the molecular monolayer itself, it is effective for assessing the microstructure of the underlying substrate or for imaging nanoparticle systems where this compound is used as a capping agent. researchgate.net For instance, SEM can characterize the morphology of materials before and after functionalization or evaluate the dispersion of functionalized nanoparticles on a surface.
| Sample | Magnification | Morphological Features |
| Polycrystalline Gold Film | 20,000x | Clearly defined crystalline grains with distinct boundaries. |
| Surface with Aggregated Nanoparticles | 50,000x | Shows clusters or aggregates of nanoparticles functionalized with this compound, revealing their size and distribution on the micron scale. |
Table 3: Example of Scanning Electron Microscopy (SEM) observations for surfaces related to this compound applications.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique where a beam of electrons is transmitted through an ultra-thin specimen. nih.gov This allows for the visualization of internal structure and morphology at extremely high resolution. The primary application of TEM in the study of this compound systems is the characterization of nanoparticles that have been surface-functionalized with the molecule. nih.govnih.gov
TEM provides crucial data on the size, shape, and size distribution of nanoparticles (e.g., gold, silver, or quantum dots) capped with this compound. researchgate.net It also directly visualizes the state of dispersion, revealing whether the nanoparticles are individually stabilized in a solvent or have formed aggregates. The this compound layer itself is typically not resolved, but its role as a stabilizing agent is inferred from the excellent dispersion of the nanoparticles in solution. nih.gov
| Nanoparticle System | Average Core Diameter (nm) | Key Observations from TEM |
| Citrate-Stabilized Gold Nanoparticles | 13.5 ± 1.2 nm | Generally dispersed but can show some degree of aggregation. |
| This compound-Functionalized Gold Nanoparticles | 13.6 ± 1.3 nm | Nanoparticles are well-dispersed and individually separated, indicating successful surface capping and stabilization by the thiol linker. mdpi.com |
| 11-Mercaptoundecanoic Acid-Capped CdSe Nanocrystals | ~4.0 nm | Homogeneously dispersed in aqueous solution, demonstrating effective surface functionalization. nih.gov |
Table 4: Representative Transmission Electron Microscopy (TEM) data for nanoparticles functionalized with this compound or its derivatives.
UV/Vis/NIR Spectrophotometry for Optical Absorbance and Emission Properties
UV/Vis/NIR Spectrophotometry is a technique that measures the amount of light absorbed or transmitted by a sample at different wavelengths. It is widely used to characterize the optical properties of systems containing this compound, particularly those involving plasmonic nanoparticles like gold (AuNPs).
Gold nanoparticles exhibit a unique optical phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. researchgate.net This results in a strong absorption peak in the visible region (typically around 520 nm for spherical AuNPs), giving them their characteristic red color. rsc.org The position and shape of this LSPR peak are highly sensitive to the nanoparticle's size, shape, and the dielectric constant of the surrounding medium.
When this compound is used to functionalize AuNPs, the terminal amide group (or a carboxyl group in the related 11-mercaptoundecanoic acid) can be used to induce controlled aggregation. mdpi.com For example, changes in pH or the introduction of specific ions can trigger interactions between the functional groups on adjacent nanoparticles, causing them to cluster. rsc.org This aggregation event alters the LSPR, typically resulting in a significant red-shift (a shift to longer wavelengths) and a broadening of the absorbance peak. This is often accompanied by a visual color change from red to purple or blue, a principle that is the basis for many colorimetric sensing applications. rsc.org
| Nanoparticle State | LSPR Peak Maximum (λ_max) | Observed Color | Description |
| Dispersed this compound-AuNPs | ~522 nm | Red | Nanoparticles are individually dispersed in solution, exhibiting the characteristic LSPR of isolated spheres. rsc.org |
| Aggregated this compound-AuNPs | 600 - 670 nm | Purple/Blue | Inter-particle plasmon coupling due to aggregation causes a red-shift and damping of the LSPR band. rsc.org |
Table 5: Typical UV-Vis spectrophotometry data illustrating the change in the Localized Surface Plasmon Resonance (LSPR) peak of gold nanoparticles (AuNPs) functionalized with an 11-mercaptoundecanoic acid linker upon aggregation.
Theoretical and Computational Investigations of 11 Mercaptoundecanamide Based Systems
Density Functional Theory (DFT) Calculations for Molecular Structure, Surface Interactions, and Vibrational Modes
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic structure of molecules and their interactions with surfaces. For amide-containing alkanethiols, DFT calculations are crucial for elucidating the interplay of forces that govern the structure of the individual molecule and its behavior when adsorbed on a substrate like gold.
Molecular Structure: The molecular geometry of 11-mercaptoundecanamide is characterized by a long, flexible undecane (B72203) chain, a thiol headgroup (-SH) that serves as the anchor to the gold surface, and a terminal amide group (-CONH2). DFT calculations on similar long-chain alkanethiols help in determining bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformational flexibility. The presence of the amide group introduces the potential for specific intramolecular and intermolecular interactions, primarily through hydrogen bonding.
Vibrational Modes: DFT calculations can predict the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic frequencies, researchers can assign the experimentally observed vibrational bands to specific molecular motions. This is particularly useful for identifying the modes associated with the amide group (e.g., N-H stretch, C=O stretch, and N-H bend), the alkyl chain (e.g., C-H stretches and bends), and the Au-S interaction. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the formation and structure of the SAM.
| Interaction/Property | Typical DFT-Calculated Findings for Analogous Amide-Containing Alkanethiols | Significance |
| Au-S Bond Energy | Ranges from 30 to 50 kcal/mol, indicating strong chemisorption. | Determines the stability of the monolayer on the gold substrate. |
| Adsorption Site | The hollow site on the Au(111) surface is often the most favorable. | Influences the packing density and arrangement of the molecules in the SAM. |
| Molecular Tilt Angle | Typically around 30-35 degrees with respect to the surface normal. | A result of the balance between Au-S bonding and intermolecular van der Waals forces. |
| Amide N-H Stretch | Predicted in the range of 3300-3500 cm⁻¹, sensitive to hydrogen bonding. | A key indicator of intermolecular interactions within the monolayer. |
| Amide C=O Stretch | Predicted around 1650-1700 cm⁻¹, also influenced by hydrogen bonding. | Provides insight into the local environment of the amide groups. |
Computational Modeling of Electronic Properties and Charge Transfer Transitions
The electronic properties of this compound-based SAMs are of great interest for their potential applications in molecular electronics and sensing. Computational models, including DFT and more advanced methods, are employed to understand the electronic structure and charge transfer phenomena at the molecule-metal interface.
The formation of a SAM on a metal surface leads to a modification of the metal's work function, which is the energy required to remove an electron from the surface. The magnitude and direction of this change depend on the dipole moment of the adsorbed molecule and the nature of the molecule-metal bond. For amide-terminated SAMs, the polar amide group can significantly influence the surface dipole and thus the work function.
Electronic Structure: DFT calculations can map the projected density of states (PDOS), revealing the contribution of different molecular orbitals to the electronic structure of the SAM. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels relative to the metal's Fermi level determine the charge transport characteristics of the monolayer. For amide-containing SAMs, the electronic states associated with the amide group can play a role in mediating charge transfer.
| Electronic Property | Theoretical Insights for Amide-Terminated SAMs | Implication for this compound |
| Work Function Modification | The amide group's dipole moment can either increase or decrease the work function depending on its orientation. | The work function of a gold surface modified with this compound SAMs can be tuned. |
| HOMO-LUMO Gap | The energy gap influences the conductivity of the monolayer. | Determines the potential for the SAM to be used in electronic applications. |
| Charge Distribution | The polar amide group leads to an uneven charge distribution along the molecule. | Affects the electrostatic interactions within the monolayer and with the environment. |
| Interfacial States | New electronic states can arise at the molecule-metal interface. | These states can facilitate or hinder charge transport across the interface. |
Simulations and Theoretical Studies of Self-Assembled Monolayer Formation and Stability
Molecular dynamics (MD) simulations and other theoretical approaches are invaluable for understanding the dynamic process of SAM formation and for assessing the stability of the resulting monolayer. These simulations can provide insights into the structural evolution of the monolayer on timescales that are often difficult to access experimentally.
SAM Formation: MD simulations can model the self-assembly process, starting from randomly oriented molecules in a solvent to a well-ordered monolayer on a substrate. These simulations can reveal the key steps in the formation process, such as the initial adsorption of molecules onto the surface, the subsequent reorganization and ordering driven by intermolecular forces, and the role of the solvent. For amide-containing alkanethiols like this compound, a crucial aspect of the self-assembly process is the formation of intermolecular hydrogen bonds between the amide groups of neighboring molecules. mdpi.com These hydrogen bonds can significantly influence the packing and ordering of the monolayer.
Stability of SAMs: The thermal and chemical stability of SAMs is a critical factor for their practical applications. Theoretical studies can probe the stability of these monolayers by simulating their behavior under different conditions, such as elevated temperatures or exposure to different chemical environments. For amide-containing SAMs, the network of hydrogen bonds provides an additional stabilizing factor, making them potentially more robust than their non-hydrogen-bonding counterparts. mdpi.com Theoretical studies have shown that amide-containing SAMs can exhibit higher thermal stability due to these strong intermolecular interactions. researchgate.net
| Simulation Aspect | Key Findings from Simulations of Analogous Amide-Containing SAMs | Relevance to this compound SAMs |
| Role of Hydrogen Bonding | Hydrogen bonds between amide groups are a dominant factor in the ordering and stability of the monolayer. mdpi.comnih.gov | The amide groups in this compound are expected to form a strong hydrogen-bonding network. |
| Packing Density | The final packing density is a result of the balance between Au-S bonding, van der Waals forces, and hydrogen bonding. | The presence of hydrogen bonds can lead to a more densely packed and ordered structure. |
| Defect Formation | Simulations can identify common defects in the monolayer, such as grain boundaries and vacancies. | Understanding defect formation is crucial for optimizing the quality of the SAM. |
| Thermal Desorption | Theoretical models can predict the temperature at which the molecules desorb from the surface. | Amide-containing SAMs are predicted to have higher desorption temperatures due to stronger intermolecular forces. researchgate.net |
Academic Research Applications of 11 Mercaptoundecanamide Based Systems Excluding Clinical Human Trials
Biosensor Development and Advanced Sensing Platforms
The unique properties of 11-mercaptoundecanoic acid (MUA), particularly its ability to form stable self-assembled monolayers (SAMs) on gold surfaces, have made it a cornerstone in the development of sophisticated biosensing technologies. The thiol group provides a strong anchor to the gold substrate, while the terminal carboxylic acid group offers a versatile point for the covalent immobilization of biorecognition molecules.
Electrochemical Immunosensors for Analyte Detection
Electrochemical immunosensors leverage the high specificity of antibody-antigen interactions to detect target analytes. MUA plays a crucial role in the construction of these sensors by providing a well-oriented and stable platform for antibody immobilization on gold electrodes.
One notable application is the development of an amperometric immunosensor for the detection of benzo[a]pyrene (B130552) (BaP), a polycyclic aromatic hydrocarbon, in water. In this system, a self-assembled monolayer of MUA is formed on a gold electrode. The carboxylic acid terminus is then activated to facilitate the covalent bonding of antibodies. This method resulted in a lower limit of detection for BaP of 5.6 ng ml⁻¹, a significant improvement over unmodified electrodes (14.2 ng ml⁻¹). The sensor also demonstrated a wide linear response range for BaP from 4 to 140 ng ml⁻¹.
Another example involves a label-free electrochemical immunosensor for carcinoembryonic antigen (CEA), a cancer biomarker. This sensor design utilized thiolated chitosan, prepared using MUA as a grafting agent, to create a support matrix for the immobilization of CEA antibodies.
The general principle of these immunosensors often involves a competitive assay format. The analyte in the sample competes with a labeled version of the analyte for binding to the immobilized antibodies. The resulting signal, often generated by an enzymatic reaction, is inversely proportional to the concentration of the analyte in the sample. The use of MUA ensures a controlled and reproducible surface chemistry, which is essential for the sensitivity and reliability of the immunosensor.
Interactive Table 1: Performance of MUA-Based Electrochemical Immunosensors
| Analyte | Detection Limit | Linear Range | Reference |
|---|---|---|---|
| Benzo[a]pyrene (BaP) | 5.6 ng ml⁻¹ | 4–140 ng ml⁻¹ | nih.gov |
| Carcinoembryonic Antigen (CEA) | Not Specified | Not Specified | |
| Neuron-Specific Enolase (NSE) | 10 pg/mL | 0.01–100 ng/mL | |
| Opisthorchis viverrini Antigen | 0.08 ng mL⁻¹ (buffer), 1.50 ng mL⁻¹ (urine) | 0.2–200 μg mL⁻¹ |
Surface Plasmon Resonance (SPR) Biosensors for Label-Free Biomolecule Detection
Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions. MUA-modified gold surfaces are extensively used in SPR biosensors to create a functional interface for capturing target molecules.
In a notable study, an SPR immunosensor was developed for the detection of Salmonella typhimurium. A self-assembled monolayer of MUA was formed on a gold surface, followed by the chemical binding of Protein G. This protein layer then serves to orient and bind anti-Salmonella antibodies. This structured assembly significantly improved the binding efficiency of the target bacteria, with a detection range spanning from 10² to 10⁹ CFU/ml. The use of Tween-20 in the binding buffer further enhanced the antigen-binding efficiency to nearly 100%.
The principle behind SPR sensing relies on the change in the refractive index at the sensor surface upon the binding of an analyte. The MUA layer provides a defined and reactive surface to which ligands can be attached. When the analyte binds to these ligands, the local refractive index changes, causing a shift in the SPR angle, which is detected in real-time. This allows for the quantitative analysis of binding kinetics and affinity, without the need for fluorescent or radioactive labels.
Fluorescent Probes Utilizing 11-Mercaptoundecanamide-Capped Gold Nanoclusters (e.g., Folic Acid Detection)
Gold nanoclusters (AuNCs) capped with MUA have emerged as promising fluorescent probes for the detection of various analytes. These nanoclusters exhibit size-dependent fluorescence, which can be modulated by interactions with specific target molecules.
A ratiometric fluorescence strategy has been developed for the specific detection of folic acid (FA) using MUA-protected gold nanoclusters (AuNCs@MUA). In this system, the AuNCs@MUA exhibit a strong red fluorescence. Folic acid itself has an intrinsic blue fluorescence. When FA binds to the AuNCs@MUA through electrostatic interactions, the red fluorescence of the nanoclusters is quenched, while the blue fluorescence of FA is enhanced. This ratiometric change in fluorescence (the ratio of blue to red emission) allows for sensitive and selective detection of FA. This method demonstrated a wide linear response range from 0 to 20 μM and a low detection limit of 26 nM.
The fluorescence quenching or enhancement is often based on mechanisms such as Förster resonance energy transfer (FRET), static quenching, or inner filter effects. The MUA capping agent not only stabilizes the gold nanoclusters in aqueous solution but also provides the necessary functional groups for interaction with the analyte.
Interactive Table 2: Characteristics of MUA-Capped Gold Nanocluster Fluorescent Probes
| Analyte | Detection Principle | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Folic Acid (FA) | Ratiometric Fluorescence | 0 - 20 μM | 26 nM | |
| Copper (II) ions (Cu²⁺) | Fluorescence Quenching | Not Specified | Not Specified | |
| Iron (III) ions (Fe³⁺) | Fluorescence Quenching | Not Specified | Not Specified |
Application in DNA Adlayer Formation and Hybridization Studies
Self-assembled monolayers of MUA are instrumental in the fabrication of DNA biosensors and for studying DNA hybridization events. The carboxylic acid groups of the MUA monolayer can be used to immobilize single-stranded DNA (ssDNA) probes onto a gold surface.
Research has shown that MUA can act as a spacer molecule in DNA biosensors, which helps to minimize non-specific adsorption and promotes a more uniform orientation of the DNA probes. This leads to higher probe densities and improved hybridization efficiency with the target DNA sequence.
In one study, plasmid DNA was successfully immobilized on an MUA-modified gold (111) surface. The immobilization was achieved through the formation of ionic bridges between the carboxylate groups of the MUA and the phosphate (B84403) groups of the DNA backbone, facilitated by divalent cations like Mg²⁺, Zn²⁺, or Cu²⁺. Atomic force microscopy (AFM) was used to visualize the immobilized DNA molecules, confirming that stable and reproducible imaging was possible. This ability to create well-defined DNA adlayers is crucial for the development of high-performance DNA microarrays and electrochemical DNA biosensors.
Catalysis Research Using this compound-Functionalized Nanoparticles (e.g., Reduction of 4-Nitrophenol)
Gold nanoparticles (AuNPs) have shown significant catalytic activity in various chemical reactions. Functionalizing these nanoparticles with MUA can enhance their stability and catalytic performance.
A key model reaction used to evaluate the catalytic activity of AuNPs is the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride (B1222165). While some studies have investigated the use of dodecanethiol-capped AuNPs, which were found to be inactive, other research has explored the catalytic activity of AuNPs functionalized with MUA.
In one study, MUA-functionalized gold nanoparticles were synthesized and their catalytic properties were investigated. It was found that the catalytic activity could be influenced by factors such as the pH of the solution. The MUA ligands, with their terminal carboxylic acid groups, can influence the surface charge of the nanoparticles and their interaction with the reactants. This research highlights the potential of using MUA-functionalized AuNPs as recyclable catalysts in aqueous media.
The mechanism of catalysis often involves the adsorption of reactants onto the surface of the gold nanoparticles. The high surface-area-to-volume ratio of the nanoparticles provides a large number of active sites for the reaction to occur. The MUA layer can modulate the accessibility of these active sites and the adsorption/desorption kinetics of the reactants and products.
Materials for Sustainable Technologies (e.g., Solar Energy Conversion, Water Treatment, Reverse Osmosis Membrane Modification)
While direct applications of this compound in sustainable technologies are not extensively documented, the related compound MUA shows promise in areas such as the modification of materials for water treatment.
In the field of water treatment, particularly reverse osmosis (RO), membrane fouling is a significant challenge. Surface modification of RO membranes is a key strategy to mitigate fouling and improve membrane performance. While specific studies on MUA for RO membrane modification are not prevalent in the initial search results, the general principles of modifying surfaces with hydrophilic coatings are relevant. The carboxylic acid groups of MUA could potentially be used to increase the hydrophilicity of a membrane surface, thereby reducing the adhesion of foulants.
General research in membrane modification for water treatment explores the use of various chemical functionalizations to enhance properties like water permeation, rejection of contaminants, and resistance to fouling. The ability of thiol compounds like MUA to form stable layers on certain materials could be leveraged in the future development of advanced membrane technologies. Further research is needed to explore the specific potential of this compound and MUA in solar energy conversion and other sustainable technology applications.
Research in Ligand and Graft Polymer Compounds for Nanotechnology and Novel Material Fabrication
The unique properties of this compound, particularly its thiol group which readily forms self-assembled monolayers (SAMs) on noble metal surfaces like gold, and its terminal amide group, make it a valuable component in the fabrication of advanced nanomaterials. In academic research, this compound is extensively studied as a foundational element for creating functionalized surfaces with tailored properties for various applications in nanotechnology.
Self-assembled monolayers of this compound create a stable and well-organized interface on a substrate. This SAM layer serves as a versatile platform for the subsequent attachment of a wide array of molecules, effectively acting as a molecular-level primer. The terminal amide group can be readily hydrolyzed to a carboxylic acid or used in other coupling reactions, allowing for the covalent attachment of proteins, peptides, DNA, and other ligands. This "bottom-up" approach is fundamental to the design of sophisticated nanomaterials with specific recognition capabilities.
In the realm of novel material fabrication, this compound-based SAMs are instrumental in the development of biosensors and other diagnostic devices. By functionalizing a gold surface with this compound, researchers can then immobilize antibodies, enzymes, or other biorecognition elements. This precise control over surface chemistry is critical for creating sensors with high sensitivity and specificity.
While direct research on graft polymers synthesized from this compound is not extensively documented, the principles of surface-initiated polymerization suggest its potential in this area. The "grafting from" approach involves initiating a polymerization reaction from a surface-bound initiator. The terminal amide group of an this compound SAM could be modified to anchor such an initiator. This would enable the growth of polymer chains directly from the surface, creating a dense polymer brush. Such polymer-grafted surfaces could exhibit unique properties, such as switchable wettability, anti-fouling characteristics, or controlled drug release capabilities, making them highly desirable for advanced material fabrication. The "grafting to" method, where pre-synthesized polymers with reactive end groups are attached to the SAM, is another feasible strategy. upc.edu
The following table summarizes the role of this compound in creating functional surfaces for nanotechnology:
| Feature | Role of this compound | Resulting Property/Application |
| Thiol Group (-SH) | Forms a strong, covalent bond with gold and other noble metal surfaces. | Creates a stable and ordered self-assembled monolayer (SAM). |
| Alkyl Chain (-C11H22-) | Provides a defined spacing from the surface and contributes to the packing of the monolayer. | Controls the thickness and density of the SAM, influencing accessibility of the terminal group. |
| Amide Group (-CONH2) | Serves as a reactive site for further chemical modification. | Allows for the covalent attachment of ligands, initiators for graft polymerization, and other functional molecules. |
Investigations in Cellular Microenvironments and Bio-Mimetic Surfaces (excluding direct cell culture protocols)
The ability to engineer surfaces at the molecular level is crucial for creating artificial environments that mimic the complexity of the natural cellular microenvironment. This compound is a valuable tool in this field of research due to its capacity to form well-defined SAMs that can be further functionalized to present specific biological cues. These bio-mimetic surfaces are used to investigate fundamental cellular processes such as adhesion, proliferation, and differentiation without the complexities of in-vivo systems.
Research in this area often focuses on how surface properties influence the behavior of proteins and cells. The initial event upon placing a material in a biological fluid is the adsorption of a layer of proteins. nih.govdiva-portal.org This adsorbed protein layer mediates subsequent cellular interactions. By modifying surfaces with SAMs of this compound, researchers can create controlled "model" surfaces to study these protein adsorption phenomena. The terminal amide group can be tailored to present different chemical functionalities (e.g., hydroxyl, carboxyl, or even specific peptides after further reaction), allowing for systematic studies of how surface chemistry affects the amount, conformation, and orientation of adsorbed proteins. nih.govdiva-portal.org
For instance, a surface functionalized with this compound can be used as a base to attach peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif that promotes cell adhesion. nih.gov By controlling the density and presentation of these RGD peptides on the surface, researchers can create bio-mimetic surfaces that mimic the extracellular matrix (ECM) and study the intricacies of cell adhesion in a highly controlled manner. nih.govnih.gov
Furthermore, this compound-based SAMs can be used to construct more complex bio-mimetic systems, such as tethered bilayer lipid membranes. nih.gov In such a system, the SAM acts as a hydrophilic spacer that supports a lipid bilayer, mimicking the structure of a cell membrane. nih.gov These platforms are invaluable for studying the function of membrane proteins and the interaction of drugs or nanoparticles with cell membranes in a stable, cell-free environment.
The table below outlines the application of this compound in creating bio-mimetic surfaces for research purposes:
| Application Area | How this compound is Used | Research Focus |
| Protein Adsorption Studies | Forms a well-defined SAM on a substrate, which can be further modified to present different chemical functionalities. | To investigate how surface chemistry influences the adsorption, conformation, and bioactivity of proteins. nih.govdiva-portal.org |
| Cell Adhesion Investigations | The terminal amide group is used as an anchor to attach cell-adhesive peptides (e.g., RGD). | To study the molecular mechanisms of cell adhesion and the influence of ligand density and presentation on cell behavior. nih.gov |
| Bio-mimetic Membranes | Acts as a tethering layer to support a lipid bilayer on a solid substrate. | To create stable models of cell membranes for studying membrane proteins and transport processes. nih.gov |
Future Research Directions and Methodological Advancements for 11 Mercaptoundecanamide Studies
Exploration of Novel Functional Architectures and Multi-Component Systems
Future investigations into 11-Mercaptoundecanamide will increasingly focus on the design and fabrication of sophisticated, multi-component self-assembled monolayers. These systems, moving beyond simple, single-component layers, are essential for creating surfaces with highly specific and tailored functionalities.
The creation of mixed SAMs, where this compound is co-deposited with other thiol molecules, offers a powerful strategy for fine-tuning surface properties. For instance, by combining this compound with alkanethiols of varying chain lengths or with different terminal groups (e.g., hydroxyl, carboxylic acid), researchers can precisely control surface wettability, protein adhesion, and chemical reactivity. researchgate.net Studies have shown that the final surface composition of a mixed SAM does not always directly reflect the solution composition, highlighting the complex interplay of molecule-solvent and intermolecular interactions during the self-assembly process.
A key area of future research will be the development of patterned surfaces with distinct regions of this compound and other molecules. Techniques such as microcontact printing and dip-pen nanolithography will be instrumental in creating these spatially defined architectures, which are critical for applications like biosensor arrays and cell patterning.
Furthermore, the step-by-step modification of this compound-based SAMs presents another avenue for creating novel functional architectures. For example, a study demonstrated the preparation of SAMs from N-(3-diethylphosphatoxy)propyl-11-mercaptoundecanamide, which could be sequentially hydrolyzed to expose first hydroxyl and then carboxylic acid functionalities. acs.orgresearchgate.net This approach allows for the creation of multifunctional surfaces from a single precursor monolayer.
| Research Focus | Description | Potential Applications |
| Mixed SAMs | Co-deposition of this compound with other thiols to create surfaces with tunable properties. | Biosensors, biocompatible coatings, anti-fouling surfaces. |
| Patterned Surfaces | Spatially controlled deposition of this compound to create micro- and nano-patterned functional areas. | High-throughput screening platforms, cell culture studies, microfluidics. |
| Sequential Modification | Step-wise chemical transformation of a precursor monolayer to generate multiple functionalities on a surface. | Switchable surfaces, responsive materials, catalysis. |
Development of Advanced In-Situ Characterization Techniques for Dynamic Surface Processes
A deeper understanding of the formation, stability, and reactivity of this compound SAMs requires the development and application of advanced in-situ characterization techniques. These methods are crucial for observing the dynamic processes that occur at the solid-liquid or solid-gas interface in real-time.
While traditional surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry provide valuable information about the final state of a SAM, they often lack the temporal resolution to study the kinetics of self-assembly or subsequent surface reactions. researchgate.netacs.orgscience.gov
Future progress will rely heavily on techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, which can monitor the secondary structure of proteins as they adsorb onto this compound-functionalized surfaces in real-time. nih.gov This has been used to study the structural changes of lysozyme (B549824) upon adsorption, revealing a two-phase dynamic process of structural perturbation. nih.gov
Surface Plasmon Resonance (SPR) is another powerful in-situ technique that allows for the label-free detection of molecular binding events at the surface. interchim.fr It can be used to study the kinetics of DNA hybridization or protein binding to this compound SAMs.
Scanning Probe Microscopies (SPM), particularly Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), will continue to be vital for visualizing the structure of this compound SAMs at the molecular level. northwestern.edursc.org Future advancements will focus on high-speed AFM to capture the dynamics of SAM formation and defect reorganization.
| Technique | Information Obtained | Relevance to this compound |
| ATR-FTIR | Real-time changes in molecular vibrations and secondary structure of adsorbates. | Studying protein adsorption and conformational changes on amide-terminated surfaces. nih.gov |
| SPR | Real-time kinetics of molecular binding events at the surface. | Quantifying biomolecular interactions for biosensor development. interchim.fr |
| High-Speed AFM | Real-time imaging of surface topography and molecular organization. | Visualizing the dynamics of SAM formation, defect annealing, and surface reactions. |
| PM-IRRAS | High-sensitivity detection of molecular orientation and ordering in monolayers on reflective substrates. | Characterizing the structure and orientation of this compound on gold surfaces. ncsu.edu |
Integration with Emerging Nanoscale Technologies and Responsive Materials
The unique properties of this compound SAMs make them ideal candidates for integration with a host of emerging nanoscale technologies and responsive material systems. This synergy is expected to lead to the development of novel devices and materials with advanced capabilities.
In the realm of nanoelectronics, the well-defined thickness and insulating properties of this compound monolayers are being explored for use in molecular junctions and as gate dielectrics in organic field-effect transistors (OFETs). science.gov The amide functionality can also be used to anchor other molecules, opening up possibilities for molecular-scale electronic components. google.com
The ability of this compound to form stable, biocompatible surfaces makes it highly suitable for the functionalization of nanoparticles for biomedical applications. For example, gold or magnetic nanoparticles coated with an this compound SAM can be further functionalized with targeting ligands or drugs for applications in diagnostics and drug delivery. researchgate.net
Furthermore, the amide group of this compound can participate in hydrogen bonding, which can be exploited to create responsive materials. For instance, SAMs that change their properties in response to stimuli such as pH, temperature, or light could be developed. The integration of this compound with responsive polymers could lead to the creation of "smart" surfaces that can actively control cell adhesion or release therapeutic agents on demand. yusiyy.com
| Technology Area | Role of this compound | Example Application |
| Nanoelectronics | Formation of ultrathin dielectric layers and templates for molecular assembly. | Molecular diodes, transistors, and memory elements. science.govgoogle.com |
| Nanoparticle Functionalization | Creation of stable, biocompatible coatings for nanoparticles. | Targeted drug delivery, medical imaging contrast agents, and catalysis. researchgate.net |
| Responsive Materials | Providing a hydrogen-bonding interface for the attachment of stimuli-responsive polymers. | "Smart" surfaces for controlled cell culture, switchable biosensors, and microfluidic valves. yusiyy.com |
Translational Research Bridging Fundamental Understanding to Engineered Material Systems
A critical future direction for this compound research is the translation of fundamental scientific knowledge into practical, engineered material systems. This will require a multidisciplinary approach, combining the expertise of chemists, materials scientists, physicists, and engineers.
One of the key challenges is to scale up the fabrication of high-quality this compound SAMs from small, ideal laboratory substrates to larger, more complex, and industrially relevant surfaces. This will involve the development of robust and reproducible deposition methods, such as vapor-phase deposition, which can offer faster processing times compared to traditional solution-based methods. veeco.com
Another important aspect of translational research is the long-term stability of this compound SAMs in real-world operating conditions. While the gold-thiol bond is relatively strong, it can be susceptible to degradation over time, especially in complex biological or chemical environments. researchgate.net Future research will need to focus on strategies to enhance the stability of these monolayers, for example, by using dithiol linkers or by creating cross-linked networks. google.com
Ultimately, the success of this compound in engineered systems will depend on a deep understanding of the structure-property-function relationships. This requires the development of predictive models that can correlate the molecular-level details of the SAM with its macroscopic performance in a given application. For instance, computational modeling can be used to predict the binding affinity of different proteins to an this compound surface, thereby guiding the design of more effective biosensors.
The journey from fundamental discovery to engineered product is a complex one, but the versatile nature of this compound and the growing toolkit of nanoscale fabrication and characterization techniques promise a bright future for this remarkable molecule in the world of advanced materials. nih.govpnnl.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
